9,10-Dihydroxystearate

Description

Historical Context and Significance of Hydroxylated Fatty Acids in Research

The investigation of fats and lipids dates back to the late 18th century, with initial discoveries focusing on saponification and the isolation of fatty acids. nih.gov Hydroxylated fatty acids (HFAs), characterized by a hydroxyl group on their aliphatic chain, represent a unique class of lipids with a wide array of industrial and biological functions. mdpi.com

Historically, ricinoleic acid, the primary component of castor oil, has been the most industrially significant HFA. gerli.com However, research has expanded to a variety of other HFAs, recognizing their importance as components of plant and animal tissues. mdpi.com For instance, ω-hydroxy fatty acids are crucial monomers for biopolymers like cutin and suberin in plants, which form protective barriers. nih.gov In the epidermis, very long-chain ω-hydroxy fatty acids are essential for forming hydroxyceramides that maintain the skin's water barrier. nih.gov

The utility of hydroxylated fatty acids has driven research into their synthesis and production. They are valued as building blocks and intermediates in the chemical, pharmaceutical, and food industries. researchgate.net Their accessibility from renewable biological sources contributes to their appeal for creating more sustainable industrial chemicals. researchgate.net Biotechnological research has focused on engineering metabolic pathways in plants and microorganisms to produce specific HFAs for applications ranging from biofuels to polymers. researchgate.netnih.gov For example, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with demonstrated anti-inflammatory and other beneficial effects, making them a target of research for obesity-related diseases. wiley.com

Stereoisomeric Considerations of 9,10-Dihydroxystearic Acid

9,10-Dihydroxystearic acid, with the chemical formula C₁₈H₃₆O₄, is formally derived from stearic acid with hydroxyl groups at the 9th and 10th carbon positions. nih.gov The presence of two chiral centers at these positions means the molecule can exist in different stereoisomeric forms.

These stereoisomers are primarily designated as erythro and threo configurations, which describe the relative orientation of the two hydroxyl groups. The erythro form corresponds to the (9R,10R) and (9S,10S) configurations, while the threo form represents the (9R,10S) and (9S,10R) configurations. The stereochemical outcome of the synthesis of 9,10-dihydroxystearic acid is dependent on the starting material and the reaction conditions.

Historically, comprehensive synthetic and analytical studies have established the stereochemical relationships. The cis-hydroxylation of oleic acid (a cis-alkene) typically yields the erythro isomer, which has a higher melting point (132 °C). oc-praktikum.demdpi.comacs.org Conversely, the oxidation of elaidic acid (trans-alkene) results in the threo isomer, which has a lower melting point (95 °C). acs.org The stereochemistry can be definitively proven through synthetic routes, such as the synthesis of 9,10-dihydroxyoctadecanedioic acid, which exists in meso and racemic forms.

The hydrolysis of the intermediate, 9,10-epoxystearic acid, is a key step where stereochemistry is determined. Plant and mammalian epoxide hydrolases can exhibit different stereoselectivity. For instance, soybean epoxide hydrolase can hydrolyze racemic cis-9,10-epoxystearic acid to yield a single chiral diol product, threo-9R,10R-dihydroxystearic acid. nih.gov This highlights the intricate control that biological systems can exert over the stereochemical outcome.

Below are data tables summarizing the properties and synthesis of 9,10-dihydroxystearic acid stereoisomers.

Table 1: Properties of 9,10-Dihydroxystearic Acid Stereoisomers

| Property | erythro-9,10-Dihydroxystearic Acid | threo-9,10-Dihydroxystearic Acid |

|---|---|---|

| Melting Point | 132 °C oc-praktikum.de | 95 °C acs.org |

| Typical Starting Material | Oleic Acid (cis) acs.org | Elaidic Acid (trans) acs.org |

| Configuration | (9R,10R) or (9S,10S) | (9R,10S) or (9S,10R) |

Table 2: Synthesis Methods for 9,10-Dihydroxystearic Acid

| Method | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Permanganate (B83412) Oxidation | Oleic Acid | Potassium permanganate (KMnO₄) in alkaline solution | rac-erythro-9,10-dihydroxystearic acid | mdpi.com |

| Peroxy Acid Epoxidation and Hydrolysis | Oleic Acid | Formic acid, Hydrogen peroxide, followed by hydrolysis | threo-9,10-dihydroxystearic acid | orgsyn.org |

Structure

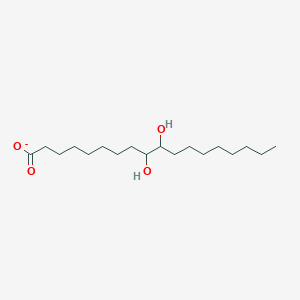

2D Structure

Properties

IUPAC Name |

9,10-dihydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACHUYIREGFMSP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biological Distribution of 9,10 Dihydroxystearic Acid

Occurrence in Biological Systems and Organisms

Presence in Animal Tissues and Secretions

9,10-Dihydroxystearic acid has been reported in the tissues and secretions of certain animals. Notably, it has been identified in Apis cerana (the Asiatic honey bee). nih.govinvivochem.cn While the specific physiological role in Apis cerana is a subject of ongoing research, its presence points to its involvement in the metabolic processes of this insect. The synthesis of another fatty acid, 10-hydroxy-2-decenoic acid (10-HDA), a key component of royal jelly, is well-documented in honeybees like Apis mellifera and Apis cerana. nih.gov

Identification in Microorganisms

The presence of 9,10-dihydroxystearic acid extends to the microbial world. It has been reported in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, also known as sleeping sickness. nih.govinvivochem.cn While the specific functions of 9,10-dihydroxystearic acid within Trypanosoma brucei are not fully elucidated, its identification in this microorganism suggests a potential role in its metabolism or interaction with its host. nih.gov Additionally, studies have shown that Micrococcus luteus can oxidize 9,10-dihydroxystearic acid. mdpi.com

Detection in Plant Oils and Derivatives

9,10-Dihydroxystearic acid is a naturally occurring minor component of castor oil, derived from the seeds of Ricinus communis. wiley.comoup.comrsc.org It typically constitutes about 0.7–1.0% of the total fatty acids in castor oil. wiley.com The primary component of castor oil is ricinoleic acid, accounting for 91.4% to 94.9% of its fatty acid content. wiley.com The presence of 9,10-dihydroxystearic acid in castor oil has been confirmed through various analytical methods. capes.gov.brroyalsocietypublishing.org Beyond castor oil, this compound has been developed from palm-based oils, highlighting its relevance in the oleochemical industry. nih.govnih.gov It has also been detected in the peanut plant. thegoodscentscompany.comhmdb.ca

| Plant Source | Reported Occurrence of 9,10-Dihydroxystearic Acid | Primary Fatty Acid Component |

|---|---|---|

| Castor Oil (Ricinus communis) | 0.7–1.0% of total fatty acids. wiley.com | Ricinoleic Acid (91.4–94.9%). wiley.com |

| Palm Oil | Developed from palm-based crude oleic acid. nih.gov | Oleic Acid |

| Peanut Plant | Detected in the plant. thegoodscentscompany.comhmdb.ca | Oleic Acid, Linoleic Acid |

Formation in Mammalian Cells

In mammalian systems, 9,10-dihydroxystearic acid is recognized as an oxidation product of oleic acid. biomol.comcaymanchem.comlipidmaps.org Its formation has been specifically observed in human hepatic cancer cells, known as HepG2 cells. biomol.comcaymanchem.comlipidmaps.org Studies have shown that under conditions of oxidative stress, there is a dose-dependent increase in the formation of dihydroxy fatty acids, including 9,10-dihydroxystearic acid (also referred to as 9,10-DiHOME), in HepG2 cells. nih.gov This formation is often found in an esterified form within cellular lipids, with minimal amounts detected as free fatty acids. nih.gov

Ecological and Host-Microbe System Distribution

Role in Honey Bee Gut Microbiota Metabolomics

The gut of the honey bee is a complex ecosystem where the interplay between the host and its resident microbiota is crucial for health and nutrition. 9,10-Dihydroxystearic acid has been identified as a significant metabolite in the context of honey bee gut metabolomics. nih.gov It is considered to be a major constituent of sporopollenin (B1173437), the highly resilient biopolymer that forms the outer wall of pollen grains. nih.gov

Constituent of Biological Biopolymers (e.g., Sporopollenin)

9,10-Dihydroxystearic acid is a recognized component of cutin, the polyester (B1180765) that forms the framework of the plant cuticle, a protective layer covering the aerial parts of plants. oup.comfrontiersin.org The biosynthesis of cutin involves the modification of C16 and C18 fatty acids, which are then esterified to form the complex, three-dimensional polymer. oup.com Research has identified 9,10-dihydroxystearic acid and its derivatives as key monomers in the cutin of various plant species. For instance, it is an analogue of threo-9,10,18-trihydroxystearic acid, a characteristic monomer of C18-cutin. magtech.com.cnnih.gov

The relationship between 9,10-dihydroxystearic acid and sporopollenin, the highly resistant biopolymer that constitutes the outer wall (exine) of pollen grains and spores, is more indirect but rooted in shared biosynthetic origins. nih.govfrontiersin.org Sporopollenin is understood to be composed of long-chain fatty acids, phenolics, and other complex molecules. frontiersin.orgosti.gov Studies have revealed that the biosynthetic pathways for cutin and sporopollenin are linked. For example, the cytochrome P450 enzyme, CYP704B2, is crucial for the formation of both the anther cuticle and the pollen exine in rice. nih.gov This enzyme is responsible for the ω-hydroxylation of fatty acids, which are precursors for both biopolymers. nih.govnih.gov

While fatty acid derivatives are fundamental to the structure of both polymers, the final composition of sporopollenin is distinct and highly complex, with recent research highlighting the importance of polyketide-derived units and phenolics in its structure. osti.gov Therefore, while 9,10-dihydroxystearic acid is a direct building block of cutin, its role in relation to sporopollenin is primarily as a product of a related and partially shared biosynthetic pathway that supplies precursors for these essential plant barriers. nih.govnih.gov

Detailed analysis of plant cuticles has confirmed the presence of 9,10-dihydroxystearic acid among the depolymerized monomers. In a study of maize leaves, saponification released several cutin-specific structural units, including 9,10-dihydroxyoctadecanoic acid. researchgate.net Similarly, analysis of the anther cuticle in rice identified C18:0 9,10-diOH acid (9,10-dihydroxystearic acid) as a constituent monomer.

Below is a table summarizing research findings on the occurrence of 9,10-dihydroxystearic acid and related C18 monomers in plant biopolymers.

| Plant Species | Biopolymer | Research Focus | Finding |

| Zea mays (Maize) | Cutin | Comparison of depolymerization methods for cutin analysis in leaves. | 9,10-dihydroxyoctadecanoic acid was identified as a structural unit of maize leaf cutin when using the saponification method. researchgate.net |

| Oryza sativa (Rice) | Anther Cuticle (Cutin) | Analysis of anther cuticle and pollen exine formation. | "C18:0 9,10-diOH acid, 9,10-dihydroxy-stearic acid" was listed as a cutin monomer analyzed in the anther epidermis. nih.gov |

| Vicia sativa (Vetch) | Cutin (Biosynthesis) | Investigation of the enzymatic pathways for cutin monomer biosynthesis. | Microsomal systems were shown to hydroxylate 9,10-epoxystearic acid to form 9,10-dihydroxystearic acid. nih.gov |

| General | Cutin | Review of cutin monomer composition. | 9,10,18-trihydroxystearic acid (a derivative of 9,10-dihydroxystearic acid) is a characteristic monomer of C18-cutin. nih.gov |

| General | Sporopollenin & Cutin | Review of biopolymer biosynthesis. | Sporopollenin and cutin are thought to share similar aliphatic constituents and biosynthetic pathways involving oxygenated fatty acids. nih.gov |

Biosynthesis and Enzymology of 9,10 Dihydroxystearic Acid

Bioprecursors and Metabolic Pathways for 9,10-Dihydroxystearic Acid Formation

The generation of 9,10-dihydroxystearic acid is primarily rooted in the metabolism of unsaturated fatty acids, with oleic acid serving as the principal bioprecursor.

Oxidative Conversion from Oleic Acid

9,10-Dihydroxystearic acid is recognized as a significant oxidation product of oleic acid. caymanchem.comlipidmaps.orgmedchemexpress.commedchemexpress.com This transformation can occur through various biological and chemo-enzymatic routes. The most prominent biological pathway involves a two-step process:

Epoxidation: The double bond of oleic acid is first oxidized to form an epoxide, creating cis-9,10-epoxystearic acid. nih.govrsc.orgnih.gov This reaction can be catalyzed by cytochrome P450 enzymes or peroxygenases.

Hydrolysis: The resulting epoxide ring is then hydrolyzed by the action of an epoxide hydrolase enzyme, which adds a water molecule across the ring to yield the vicinal diol, 9,10-dihydroxystearic acid. nih.govnih.govudl.cat

The stereochemical outcome of the hydrolysis is dependent on the specific epoxide hydrolase involved. For instance, the epoxide hydrolase from soybean is highly enantioselective, preferentially hydrolyzing 9R,10S-epoxystearic acid to yield a single product, threo-9R,10R-dihydroxystearic acid. nih.gov In contrast, the enzyme from maize shows no such enantioselectivity. nih.gov This enzymatic conversion is a key step in the synthesis of cutin, a protective polymer in plants. nih.gov

Chemically, this conversion can also be achieved, for example, through the use of potassium permanganate (B83412) or a combination of formic acid and hydrogen peroxide, which mimics the biological epoxidation and subsequent hydrolysis. orgsyn.orgoc-praktikum.de

Fatty Acid Metabolism Pathways Involving 9,10-Dihydroxystearate

Once formed, 9,10-dihydroxystearic acid can be further metabolized. It serves as a substrate for other enzymes, particularly hydroxylases, which introduce additional hydroxyl groups. A notable pathway involves the ω-hydroxylation of 9,10-dihydroxystearic acid. Microsomal preparations from Vicia sativa (vetch) seedlings have been shown to catalyze the NADPH-dependent conversion of 9,10-dihydroxystearic acid to 9,10,18-trihydroxystearic acid. google.com This reaction is characteristic of a cytochrome P450 monooxygenase system. google.com The enzyme CYP94A1 from Vicia sativa has been specifically identified as being capable of ω-hydroxylating 9,10-dihydroxystearic acid, a process implicated in plant defense mechanisms. nih.gov

Similarly, a soluble cytochrome P-450-dependent fatty acid hydroxylase from the bacterium Bacillus megaterium can hydroxylate monohydroxylated stearates, indicating that dihydroxystearates are part of a broader fatty acid metabolism network in various organisms. gsartor.org

Enzymatic Catalysis in 9,10-Dihydroxystearic Acid Biosynthesis

The enzymes that act upon 9,10-dihydroxystearic acid are crucial for its role in biological systems. The characterization of these enzymes provides insight into the regulation of fatty acid metabolism.

Characterization of this compound Hydroxylase Activity

The enzymatic activity responsible for the further hydroxylation of 9,10-dihydroxystearic acid is formally recognized as "this compound hydroxylase activity" under the Gene Ontology term GO:0103006. jax.orgyeastract-plus.org Research has identified this activity as belonging to the cytochrome P450 monooxygenase family of enzymes. nih.govgoogle.com

Table 1: Overview of Enzymatic Reactions in 9,10-Dihydroxystearic Acid Metabolism

| Reaction Step | Precursor | Enzyme Class | Product | Biological Context |

| Epoxidation | Oleic Acid | Cytochrome P450 / Peroxygenase | cis-9,10-Epoxystearic Acid | Cutin biosynthesis intermediate |

| Hydrolysis | cis-9,10-Epoxystearic Acid | Epoxide Hydrolase (EH) | 9,10-Dihydroxystearic Acid | Formation of diol monomers |

| ω-Hydroxylation | 9,10-Dihydroxystearic Acid | Cytochrome P450 (e.g., CYP94A1) | 9,10,18-Trihydroxystearic Acid | Plant defense, cutin synthesis |

Biochemical Role and Reaction Mechanisms

The primary biochemical role of this compound hydroxylase is to produce polyhydroxylated fatty acids. In plants, the product, 9,10,18-trihydroxystearic acid, is a major monomer component of cutin, the waxy polymer that forms the cuticle on the outer surfaces of terrestrial plants. google.com

The reaction mechanism is typical of a cytochrome P450 enzyme. It involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate, in this case at the terminal (ω) or near-terminal position of the fatty acid chain, to form a hydroxyl group. nih.govgoogle.com

Cofactor Requirements (e.g., NADPH, Oxygen)

As with other cytochrome P450 systems, the activity of this compound hydroxylase is dependent on specific cofactors for its catalytic cycle. The reaction requires:

NADPH: This reduced cofactor provides the necessary electrons to the P450 enzyme. The electrons are typically transferred via a partner protein, an NADPH-dependent cytochrome P450 reductase. nih.govgoogle.com

Molecular Oxygen (O₂): One atom of oxygen is incorporated into the substrate as a hydroxyl group, while the other is reduced to form a water molecule. nih.govgoogle.com

Inhibition studies have shown that the reaction is sensitive to carbon monoxide (CO), a classic inhibitor of cytochrome P450 enzymes, further confirming the nature of the hydroxylase. google.com

Table 2: Characteristics of this compound Hydroxylase Activity

| Characteristic | Description | Source(s) |

| Enzyme Class | Cytochrome P450 Monooxygenase | nih.govgoogle.com |

| Gene Ontology ID | GO:0103006 | jax.orgyeastract-plus.org |

| Substrate | 9,10-Dihydroxystearic Acid | google.com |

| Product | 9,10,18-Trihydroxystearic Acid | google.com |

| Cofactors | NADPH, O₂ | nih.govgoogle.com |

| Inhibitors | Carbon Monoxide (CO) | google.com |

Dioxygenase Activity of Desaturases (e.g., Castor Stearoyl-ACP Desaturase)

Certain desaturase enzymes, typically known for introducing double bonds into fatty acid chains, can also exhibit dioxygenase activity, leading to the formation of dihydroxylated fatty acids. A notable example is the stearoyl-ACP desaturase from castor (Ricinus communis).

Mechanistic Insights into Vicinal Diol Formation

The formation of the vicinal diol, erythro-9,10-dihydroxystearate, by castor stearoyl-ACP desaturase is a result of dioxygenase chemistry. nih.govosti.gov Isotopic labeling studies using ¹⁸O₂ have demonstrated that both hydroxyl groups incorporated into the stearate (B1226849) molecule originate from a single molecule of diatomic oxygen, rather than from water. nih.govosti.gov This finding confirms that the enzyme directly utilizes molecular oxygen to hydroxylate the unactivated alkene, a departure from its primary desaturation function. nih.govosti.gov This catalytic activity expands the known reactions performed by di-iron enzymes. nih.govosti.gov

Even the wild-type castor desaturase is capable of producing erythro-9,10-dihydroxystearate, which accounts for approximately 0.7% of the fatty acids in castor oil. osti.govoup.com The biosynthesis of this compound had long been a puzzle, and this discovery provides a likely explanation. osti.govoup.com The reaction proceeds through a tandem selective oxidation mechanism. nih.gov

Role of Enzyme Mutagenesis in Activity Modulation

Site-directed mutagenesis has been a crucial tool in understanding and modulating the activity of desaturases. Specific mutations in the castor stearoyl-ACP desaturase have been shown to enhance its dioxygenase activity. A triple mutant of the castor desaturase (T117R/G188L/D280K) was initially identified for its ability to perform an additional round of oxidation on oleate (B1233923). osti.govoup.com

To pinpoint the contributions of each mutation, individual mutants were created. It was observed that the T117R mutation, and to a lesser degree the D280K mutation, led to a significant accumulation of erythro-9,10-dihydroxystearate. nih.govosti.govoup.com These findings highlight the role of specific amino acid residues in influencing the catalytic outcome, shifting the enzyme's function from desaturation to hydroxylation. This ability to alter enzyme specificity through mutagenesis opens avenues for engineering enzymes to produce valuable specialty lipids like vicinal diols, which are challenging to synthesize chemically. frontiersin.org

Table 1: Impact of Mutations on Castor Stearoyl-ACP Desaturase Activity

| Mutation | Observed Product(s) | Key Finding | Reference |

|---|---|---|---|

| Wild-Type | Oleate, erythro-9,10-dihydroxystearate (~0.7%) | Capable of minor dioxygenase activity. | oup.com |

| T117R | erythro-9,10-dihydroxystearate | Significantly enhances dioxygenase activity. | nih.govosti.gov |

| D280K | erythro-9,10-dihydroxystearate | Enhances dioxygenase activity to a lesser extent than T117R. | nih.govosti.gov |

| T117R/G188L/D280K | trans-allylic alcohol acid from oleate | Performs an additional round of oxidation beyond desaturation. | osti.govoup.com |

Involvement of Hydroxylases in Natural Product Biosynthesis

The biosynthesis of hydroxylated natural products, including dihydroxystearic acids, involves several classes of hydroxylase enzymes. These enzymes play a critical role in functionalizing molecules with hydroxyl groups, often with high regio- and stereoselectivity.

Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse family of enzymes involved in a wide range of oxidative reactions in plants and other organisms. google.comnih.gov In the context of fatty acid modification, certain P450s are known to catalyze hydroxylation reactions. For instance, microsomal fractions from etiolated Vicia sativa seedlings can catalyze the NADPH-dependent formation of 9,10,18-trihydroxystearic acid from 9,10-dihydroxystearic acid, a reaction inhibited by carbon monoxide, which is characteristic of P450 enzymes. google.comebi.ac.uk

The enzyme CYP94A1 from Vicia sativa has been shown to ω-hydroxylate 9,10-dihydroxystearic acid. nih.govthegoodscentscompany.com Similarly, CYP94A5 from Nicotiana tabacum can utilize 9,10-epoxystearic acid to produce 18-hydroxy-9,10-epoxystearic acid, a major cutin monomer. nih.gov These findings indicate that specific P450 enzymes are involved in the further modification of dihydroxylated and epoxidized fatty acids, which are important components of plant polyesters like cutin. nih.govebi.ac.uk

α-Ketoglutarate-Dependent Hydroxylases

α-Ketoglutarate-dependent hydroxylases are non-heme iron enzymes that catalyze a wide variety of oxidation reactions, including hydroxylation, desaturation, and epimerization. nih.govnih.gov These enzymes utilize Fe(II) as a cofactor and α-ketoglutarate as a co-substrate, coupling the oxidative decarboxylation of α-ketoglutarate to the hydroxylation of the primary substrate. nih.govwikipedia.org

This enzyme superfamily is involved in diverse metabolic pathways, including lipid metabolism. nih.govnsf.gov For example, in some bacteria, hydroxylases belonging to the Fe²⁺/O₂/α-ketoglutarate-dependent superfamily are responsible for hydroxylating ornithine lipids. oup.com While direct evidence for their role in producing 9,10-dihydroxystearic acid is less documented, their known function in fatty acid modification suggests they are potential candidates for this type of reaction in various organisms. nih.govoup.com

Flavin-Dependent Monooxygenases

Flavin-dependent monooxygenases (FMOs) are another important class of enzymes that catalyze a range of oxidative reactions, including hydroxylation, using a flavin cofactor (FAD or FMN). mdpi.compreprints.org FMOs are known for their high regio- and stereoselectivity and are involved in the biosynthesis of various natural products, including ω-hydroxy fatty acids. mdpi.compreprints.org

FMOs offer advantages such as self-sufficiency and high efficiency, making them attractive for biocatalytic applications. mdpi.com They function by using NAD(P)H to reduce the flavin cofactor, which then reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate that acts as the oxygenating species. nih.govacs.org While specific FMOs directly responsible for the synthesis of 9,10-dihydroxystearic acid are not extensively characterized, their established role in fatty acid hydroxylation in various biological systems makes them relevant to the broader context of hydroxylated fatty acid biosynthesis. mdpi.comresearchgate.net

Microbial Production of Hydroxy Fatty Acids

The biosynthesis of hydroxy fatty acids, including 9,10-dihydroxystearic acid, through microbial and enzymatic processes represents a significant area of research, offering sustainable alternatives to traditional chemical synthesis. nih.gov Microorganisms employ a variety of enzymatic strategies to introduce hydroxyl groups onto fatty acid chains, starting from common unsaturated fatty acids like oleic acid. gsartor.orgnih.gov These biocatalytic conversions are noted for their high regio- and stereoselectivity. nih.gov

Two primary enzymatic pathways lead to the formation of 9,10-dihydroxystearic acid. The first involves a two-step process beginning with the epoxidation of the double bond in oleic acid to form 9,10-epoxystearic acid, followed by the hydrolytic opening of the epoxide ring by an epoxide hydrolase to yield the diol. nih.gov The second major pathway is the direct hydration of an unsaturated fatty acid's double bond, catalyzed by enzymes known as fatty acid hydratases (FAHs) or oleate hydratases. gsartor.orgnih.gov

Detailed Research Findings

Microbial conversion of oleic acid can lead to a variety of hydroxylated products. For instance, many bacteria are known to hydrate (B1144303) oleic acid to 10-hydroxystearic acid (10-HSA). mdpi.com While 10-HSA is a monohydroxy fatty acid, its formation is a key step in related biotransformation pathways. Some microorganisms, such as Pseudomonas species, possess enzyme systems that can further act on related substrates. A soluble, cell-free enzyme preparation from a Pseudomonad was found to catalyze the hydration of both cis- and trans-9,10-epoxystearic acids to produce threo- and erythro-9,10-dihydroxystearic acid, respectively. gsartor.org This demonstrates a direct enzymatic route from the epoxide intermediate to the final dihydroxy product. gsartor.org

A chemo-enzymatic strategy offers another route, leveraging microbial enzymes for key steps. In this approach, a lipase (B570770), such as the immobilized form of Candida antarctica lipase B (CAL-B), catalyzes the formation of peroleic acid from oleic acid in the presence of hydrogen peroxide. nih.govudl.cat This peracid then mediates the self-epoxidation of oleic acid to its epoxide. nih.gov The subsequent hydrolysis of the epoxide ring, often catalyzed by an acid in the reaction medium, yields 9,10-dihydroxystearic acid, which can be recovered through crystallization. nih.govrsc.org This method has achieved a 72% recovery of 9,10-dihydroxystearic acid after crystallization from the reaction mixture. rsc.org

Furthermore, engineered microorganisms provide a platform for producing dihydroxy fatty acids. In one study, recombinant Escherichia coli was engineered to express three different enzymes: a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase. nih.gov This multi-enzyme system successfully synthesized 9,10-dihydroxyhexadecanoic acid from hexadecanoic acid, demonstrating the potential of this whole-cell biocatalyst approach for producing various dihydroxy fatty acids. nih.gov

The table below summarizes various microbial systems and enzymes involved in the production of 9,10-dihydroxystearic acid and its direct precursors.

Table 1: Microbial and Enzymatic Systems for 9,10-Dihydroxystearic Acid Production This table is interactive. You can sort and filter the data.

| Microorganism / Enzyme System | Substrate | Key Product(s) | Yield / Key Finding | Citation(s) |

|---|---|---|---|---|

| Pseudomonad (cell-free extract) | cis-9,10-Epoxystearic acid | threo-9,10-Dihydroxystearic acid | Demonstrates direct enzymatic hydration of the epoxide. | gsartor.org |

| Pseudomonad (cell-free extract) | trans-9,10-Epoxystearic acid | erythro-9,10-Dihydroxystearic acid | Demonstrates direct enzymatic hydration of the epoxide. | gsartor.org |

| Candida antarctica Lipase B (CAL-B, Novozym® 435) | Oleic Acid | 9,10-Epoxystearic acid, then 9,10-Dihydroxystearic acid | Chemo-enzymatic process; 72% recovery of the diol after hydrolysis and crystallization. | udl.catrsc.org |

| Recombinant E. coli (expressing desaturase, epoxygenase, epoxide hydrolase) | Hexadecanoic Acid | 9,10-Dihydroxyhexadecanoic acid | Produced up to 58.7 mg/L of total hydroxy fatty acids; demonstrates a multi-enzyme pathway. | nih.gov |

| Micrococcus luteus | Oleic Acid | 10-Hydroxystearic acid, 10-Ketostearic acid | Established a biotransformation pathway from oleic acid; also showed redox activity on 9,10-dihydroxystearic acid. | mdpi.com |

| Nocardia cholesterolicum NRRL 5769 | Oleic Acid | 10-Hydroxystearic acid | Yield >90% under optimal conditions (pH 6.5, 40°C). | gsartor.org |

The following table provides a more detailed look at the chemo-enzymatic production process.

Table 2: Chemo-Enzymatic Production of 9,10-Dihydroxystearic Acid This table is interactive. You can sort and filter the data.

| Step | Enzyme / Reagent | Process Description | Result | Citation(s) |

|---|---|---|---|---|

| 1. Epoxidation | Candida antarctica Lipase B (Novozym® 435), H₂O₂ | Lipase-mediated perhydrolysis of oleic acid leads to in situ formation of peroleic acid, which epoxidizes the oleic acid double bond. | Quantitative conversion to 8-(3-octyloxiran-2-yl)octanoic acid (epoxide). | rsc.org |

| 2. Hydrolysis | H₂SO₄ (or hot water) | The epoxide intermediate is subjected to acid-catalyzed (or hot water) opening of the oxirane ring. | Formation of threo-9,10-dihydroxystearic acid. | nih.govudl.catrsc.org |

Molecular and Cellular Mechanisms of 9,10 Dihydroxystearic Acid Action

Role as Signaling Molecules (Oxylipins)

9,10-Dihydroxystearic acid (9,10-DHSA) is an oxygenated derivative of oleic acid, placing it within the broad class of signaling molecules known as oxylipins. nih.govnih.gov Oxylipins, which are derived from the oxygenation of polyunsaturated fatty acids, are crucial mediators in various biological processes. nih.gov In both animals and terrestrial plants, these molecules play pivotal roles in regulating cellular differentiation, immune responses, and maintaining homeostasis. nih.gov

The formation of 9,10-DHSA can occur through the enzymatic action of microsomal cytochrome P450 systems on oleic acid. nih.gov This conversion has been observed in various biological contexts, highlighting the potential for 9,10-DHSA to act as a signaling molecule. caymanchem.comglpbio.com As a dihydroxy fatty acid, 9,10-DHSA belongs to a group of compounds that can be produced by bacteria through enzymatic reactions, utilizing stearic acid as a substrate for enzymes that introduce hydroxyl groups at specific locations on the fatty acid chain. researchgate.net The presence of hydroxyl groups on the fatty acid chain is a key structural feature that enables these molecules to participate in signaling pathways. researchgate.net

Recent research has focused on the role of oxylipins as signal transduction mediators, capable of generating both intracellular and extracellular signals. nih.gov This signaling function is critical in the context of plant defense responses to biotic stress, where oxylipins are involved in a complex network of interactions. nih.gov The structural characteristics of 9,10-DHSA, with its hydroxyl groups at the 9th and 10th carbon positions, are central to its function as a signaling molecule within the oxylipin family. researchgate.net

Modulation of Receptor Activity and Gene Expression

9,10-DHSA has been shown to modulate the activity of specific nuclear receptors, thereby influencing gene expression and cellular metabolism. Its interactions with Peroxisome Proliferator-Activated Receptors (PPARs), a group of transcription factors that regulate energy homeostasis, are of particular scientific interest. nih.govnih.gov

Research indicates that 9,10-DHSA can activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα). caymanchem.comglpbio.com In studies utilizing CV-1 cells, a cell line derived from the kidney of an African green monkey, 9,10-DHSA demonstrated the ability to activate PPARα at concentrations ranging from 50 to 100 µM. caymanchem.comglpbio.com However, another study using the same cell line reported that 9,10-DHSA did not activate PPARα. nih.govresearchgate.net This discrepancy suggests that the activation of PPARα by 9,10-DHSA may be dependent on specific experimental conditions or cell line variations. PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle, where it plays a key role in regulating lipid metabolism. nih.gov

Table 1: Effect of 9,10-Dihydroxystearic Acid on PPARα Activation in CV-1 Cells

| Concentration of 9,10-DHSA | Observed Effect on PPARα Activation | Source |

| 50-100 µM | Activation | caymanchem.comglpbio.com |

| Not Specified | No Activation | nih.govresearchgate.net |

The interaction of 9,10-DHSA with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has also been investigated. In CV-1 cells, lower concentrations of 9,10-DHSA (5-20 µmol/L) did not result in the activation of PPARγ. nih.govresearchgate.netmedchemexpress.comchemsrc.com However, at higher concentrations of 50-100 µmol/L, 9,10-DHSA was found to activate PPARγ in a dose-dependent manner. nih.govresearchgate.netmedchemexpress.comchemsrc.com It is noteworthy that the activating effect of 9,10-DHSA on PPARγ was significantly lower than that of the potent synthetic PPARγ agonist, rosiglitazone. nih.gov The activation of PPARγ is significant as this receptor is a key regulator of adipogenesis, lipid storage, and insulin (B600854) sensitivity. nih.gov

Table 2: Dose-Dependent Activation of PPARγ by 9,10-Dihydroxystearic Acid in CV-1 Cells

| Concentration of 9,10-DHSA | PPARγ Activation | Source |

| 5-20 µmol/L | No | nih.govresearchgate.netmedchemexpress.comchemsrc.com |

| 50-100 µmol/L | Yes (Dose-dependent) | nih.govresearchgate.netmedchemexpress.comchemsrc.com |

Interaction with Inflammatory Pathways

Recent computational studies have shed light on the potential interaction of 9,10-DHSA with key components of inflammatory pathways, suggesting a role in immunomodulation.

Molecular docking studies have indicated a strong interaction between 9,10-DHSA and the NLRP3 inflammasome. researchgate.netresearchgate.netgrafiati.comdoaj.orgoaji.net The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). oaji.netnih.gov Computational analyses, including molecular dynamics simulations over a 50-ns time period and MM-PBSA calculations, have suggested low binding free energies between 9,10-DHSA and NLRP3, indicating strong molecular interactions. researchgate.netresearchgate.netgrafiati.com These findings point towards a potential inhibitory effect on the assembly and activation of the NLRP3 inflammasome. researchgate.netresearchgate.netgrafiati.comdoaj.orgoaji.net

The demonstrated interaction with the NLRP3 inflammasome suggests that 9,10-DHSA may possess immunomodulatory properties. researchgate.netresearchgate.netgrafiati.comdoaj.orgoaji.net By potentially interfering with the activation of this key inflammatory complex, 9,10-DHSA could modulate downstream inflammatory responses. researchgate.netresearchgate.netgrafiati.com These computational findings highlight 9,10-DHSA as a potential immunomodulatory agent, though further experimental validation is necessary to confirm these effects in vivo. researchgate.netresearchgate.netgrafiati.comdoaj.orgoaji.net The exploration of such interactions opens avenues for understanding how fatty acid metabolites can influence immune system regulation.

Cellular Metabolic Regulation in In Vitro and Animal Models

Influence on Glucose Metabolism and Insulin Sensitivity (e.g., KKAy mice models)

Research has demonstrated that 9,10-Dihydroxystearic acid (9,10-DHSA) exerts a notable influence on glucose metabolism and insulin sensitivity, particularly in diabetic animal models. medchemexpress.comnih.govresearchgate.net Studies utilizing KKAy mice, a model for type 2 diabetes, have provided significant insights into these effects.

In a key study, male KKAy mice were fed a high-fat diet supplemented with 9,10-DHSA. nih.gov The results indicated that a diet containing 4% 9,10-DHSA led to significant improvements in metabolic parameters compared to control groups fed with corn oil or olive oil. nih.govresearchgate.net Specifically, in a glucose tolerance test, the mice receiving 4% 9,10-DHSA showed significantly lower blood glucose levels at 0.5 hours and 1 hour post-glucose administration, as well as a reduced total area under the glucose curve. nih.gov Furthermore, in an insulin sensitivity test, this group exhibited lower blood glucose levels 0.5 and 1 hour after insulin injection, indicating markedly higher insulin sensitivity than the other groups. nih.gov An additional observation was that the body weight of mice on the 4% 9,10-DHSA diet was significantly lower than those on the 4% corn oil diet. nih.gov

The potential mechanism for these effects may be linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govresearchgate.net In vitro experiments on CV-1 cells showed that while low concentrations (5-20 µM) of 9,10-DHSA did not activate PPARγ, higher concentrations (50-100 µM) did so in a dose-dependent manner. nih.govchemsrc.com However, this activating effect was less potent than that of the standard antidiabetic drug, rosiglitazone. nih.gov In the same cell line, 9,10-DHSA did not show activation of PPARα. nih.gov These findings collectively suggest that 9,10-DHSA can improve glucose tolerance and insulin sensitivity, potentially through the activation of PPARγ. nih.govresearchgate.net

Table 1: Effects of 9,10-DHSA on Glucose Metabolism in KKAy Mice

| Parameter | Model System | Treatment Groups | Key Findings | Reference |

|---|---|---|---|---|

| Glucose Tolerance | KKAy Diabetic Mice | High-fat diet with 4% 9,10-DHSA vs. control diets (2% DHSA, 4% Olive Oil, 4% Corn Oil) | The 4% 9,10-DHSA group showed significantly lower blood glucose at 0.5h and 1h and a lower area under the glucose curve. | nih.gov |

| Insulin Sensitivity | KKAy Diabetic Mice | High-fat diet with 4% 9,10-DHSA vs. control diets | The 4% 9,10-DHSA group had lower blood glucose at 0.5h and 1h after insulin injection, indicating higher insulin sensitivity. | nih.gov |

| Body Weight | KKAy Diabetic Mice | High-fat diet with 4% 9,10-DHSA vs. 4% Corn Oil diet | The 4% 9,10-DHSA group had significantly lower body weight. | nih.gov |

| PPARγ Activation | CV-1 Cells | 5-20 µM and 50-100 µM 9,10-DHSA | No activation at 5-20 µM; dose-dependent activation at 50-100 µM. | nih.govchemsrc.com |

| PPARα Activation | CV-1 Cells | 50-100 µM 9,10-DHSA | No activation observed. | nih.gov |

Effects on Lipid Species Diversity within Cells

9,10-Dihydroxystearic acid is an oxidized derivative of oleic acid, a common monounsaturated fatty acid, and its presence and concentration can influence the diversity of lipids within cells. medchemexpress.comlipidmaps.orgnih.gov Lipids are not merely structural components or energy reserves; they are a diverse class of molecules that includes signaling mediators crucial for various cellular processes. nih.govcell-stress.com The specific composition of fatty acids within cellular lipids contributes significantly to this diversity and regulates cell function. nih.govcell-stress.com

The formation of 9,10-DHSA from oleic acid can occur within cells, such as in human hepatic cancer HepG2 cells, adding to the pool of cellular hydroxy fatty acids. lipidmaps.orgcaymanchem.com The balance and modification of fatty acid types are critical, as alterations in lipid metabolism are linked to numerous diseases. nih.gov Research into the metabolic profiles of cancer has highlighted the importance of specific fatty acid metabolites. For instance, a study analyzing metabolites in gastric cancer identified 9,10-dihydroxystearic acid as one of seven fatty acid-related metabolites that showed statistically significant differences in expression levels between identified patient clusters. This finding underscores its relevance in the context of disease-related alterations to the cellular lipidome.

While direct, extensive studies on how the administration of 9,10-DHSA remodels the entire lipid profile of cells are limited, its role as a metabolite and its potential to activate nuclear receptors like PPARγ suggest it can participate in the complex network regulating lipid homeostasis. nih.govnih.gov The loss of function in proteins that regulate lipid droplet morphology, such as seipin, has been shown to alter the acyl chain profiles in phospholipids, indicating the tight regulation and importance of fatty acid composition to cellular health. biorxiv.org

In Vitro Cellular Effects on Proliferation

Antiproliferative Activity in Human Tumor Cell Lines (e.g., HT29, MCF-7, HeLa, U2OS, J6)

The investigation into the direct antiproliferative activity of 9,10-dihydroxystearic acid on human tumor cell lines has yielded specific results. It is important to distinguish the effects of 9,10-DHSA from its related compound, 9-hydroxystearic acid (9-HSA), which has demonstrated antiproliferative effects in several cancer cell lines. mdpi.com

A study focusing on derivatives of both 9-HSA and 9,10-DHSA tested their in vitro anticancer activity against a panel of human tumor cell lines, including HT29 (colon), MCF-7 (breast), HeLa (cervical), U2OS (osteosarcoma), and J6 (leukemia). mdpi.com In this research, specific silylated derivatives of erythro-9,10-dihydroxystearic acid were synthesized and evaluated. mdpi.com The results showed that these derivatives of 9,10-dihydroxystearic acid exhibited no antiproliferative activity in any of the tested cell lines within the concentration range of 10–500 nM. mdpi.com

This contrasts with findings for derivatives of the related compound 9-HSA, which did show antitumor activity in the same study. mdpi.comresearchgate.net Therefore, based on available research focusing on this specific panel of cell lines and the tested derivatives, a direct antiproliferative effect of 9,10-dihydroxystearic acid itself has not been established.

Table 2: In Vitro Antiproliferative Activity of Silylated 9,10-DHSA Derivatives

| Compound Type | Cell Lines Tested | Concentration Range | Observed Antiproliferative Activity | Reference |

|---|

| Silylated Derivatives of erythro-9,10-dihydroxystearic acid | HT29, MCF-7, HeLa, U2OS, J6 | 10-500 nM | No activity observed | mdpi.com |

Mechanisms Underlying Antiproliferative Effects (e.g., Reactive Oxygen Species Levels, Mitochondrial Function)

Given that direct antiproliferative activity for 9,10-dihydroxystearic acid or its tested derivatives was not observed in the specified human tumor cell lines (HT29, MCF-7, HeLa, U2OS, J6), the underlying mechanisms for such an effect cannot be detailed. mdpi.com

Mechanisms involving the modulation of reactive oxygen species (ROS) and mitochondrial function are often investigated when a compound exhibits antiproliferative properties. nih.govfrontiersin.org For example, some anticancer agents function by altering mitochondrial bioenergetics or increasing ROS to levels that induce cell death. nih.govfrontiersin.orgnih.gov Research into other compounds, such as certain derivatives of 9-hydroxystearic acid, has explored these pathways, noting effects on the cell cycle without concurrent changes in ROS levels or mitochondrial potential. mdpi.com However, since the prerequisite antiproliferative effect of 9,10-DHSA derivatives was not found, a corresponding mechanistic investigation into ROS modulation or mitochondrial function in this context has not been reported. mdpi.com

Synthetic Strategies and Chemical Derivatization of 9,10 Dihydroxystearic Acid

Chemical Synthesis of 9,10-Dihydroxystearic Acid

The chemical synthesis of 9,10-dihydroxystearic acid predominantly involves the addition of two hydroxyl groups across the C9-C10 double bond of an unsaturated fatty acid precursor, most commonly oleic acid.

Oxidative Cleavage Methods (e.g., Ozonolysis)

Oxidative cleavage methods, such as ozonolysis, are powerful tools in organic chemistry for breaking carbon-carbon double bonds. However, these methods are not employed for the synthesis of 9,10-dihydroxystearic acid. Instead, ozonolysis of oleic acid leads to the formation of shorter-chain carboxylic acids, specifically azelaic acid and pelargonic acid cdnsciencepub.com. This process involves the reaction of ozone with the double bond to form an unstable ozonide, which is then cleaved to yield aldehydes. Subsequent oxidation of these aldehydes produces the final carboxylic acid products. Therefore, while ozonolysis is a significant reaction of oleic acid, its outcome is cleavage of the carbon backbone, not the formation of a diol.

Hydroxylation of Unsaturated Fatty Acids (e.g., Oleic Acid)

The direct hydroxylation of the double bond in unsaturated fatty acids is the principal method for synthesizing 9,10-dihydroxystearic acid. This transformation can be accomplished through several reagents and catalytic systems.

One of the most established methods for the synthesis of 9,10-dihydroxystearic acid involves the use of performic acid (HCOOOH) generated in situ from the reaction of formic acid and hydrogen peroxide orgsyn.orgcopernicus.org. The reaction proceeds through an epoxidation step, where the performic acid epoxidizes the double bond of oleic acid to form 9,10-epoxystearic acid. This epoxide is then hydrolyzed under acidic conditions to yield 9,10-dihydroxystearic acid copernicus.org.

A typical procedure involves reacting oleic acid with a mixture of formic acid and hydrogen peroxide at a controlled temperature. The reaction is often carried out without a solvent or in the presence of an organic solvent. The yield of 9,10-dihydroxystearic acid can be influenced by several factors, including the molar ratio of reactants, reaction temperature, and reaction time.

| Reactants | Molar Ratio (Oleic Acid:Formic Acid:H₂O₂) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Oleic Acid, Formic Acid, H₂O₂ | 1:17:1.1 | 40 | 3 | ~50-60 | orgsyn.org |

| Oleic Acid, Formic Acid, H₂O₂ | - | 55 | - | High Conversion | copernicus.org |

Interactive Data Table: Synthesis of 9,10-Dihydroxystearic Acid via Performic Acid Route

Note: The table above provides a summary of typical reaction conditions and yields. Actual results may vary depending on the specific experimental setup and purity of reactants.

Catalytic methods for the dihydroxylation of oleic acid offer advantages in terms of selectivity and catalyst recyclability.

Phosphotungstic Acid: Heteropoly acids like phosphotungstic acid (H₃PW₁₂O₄₀) have been shown to be effective catalysts for the dihydroxylation of oleic acid and its esters using hydrogen peroxide as the oxidant. The reaction mechanism is believed to involve the formation of peroxo-phosphotungstate species, which act as the active oxidizing agent. This method can achieve high yields of the corresponding diol under relatively mild conditions. The catalyst can also be supported on various materials to facilitate its recovery and reuse. A recyclable version of the catalyst using cesium cations (Cs₂.₃H₀.₇PW₁₂O₄₀) has been developed and has shown good performance over multiple cycles.

Potassium Permanganate (B83412) (KMnO₄): The oxidation of oleic acid with potassium permanganate in an alkaline solution is a classic method for the synthesis of erythro-9,10-dihydroxystearic acid. The reaction proceeds via a syn-addition of two hydroxyl groups to the double bond. The process involves dissolving oleic acid in an aqueous solution of sodium hydroxide, followed by the addition of a potassium permanganate solution at a low temperature. It is crucial to carefully control the stoichiometry of the reactants to prevent over-oxidation and cleavage of the carbon-carbon bond oc-praktikum.de.

| Catalyst | Oxidant | Substrate | Yield (%) | Reference |

| Phosphotungstic Acid | H₂O₂ | Methyl Oleate (B1233923) | 98 | |

| Potassium Permanganate | KMnO₄ | Oleic Acid | 32 |

Interactive Data Table: Catalytic Dihydroxylation of Oleic Acid Derivatives

Note: The yields reported are for the dihydroxylated product under specific reaction conditions.

Efforts to develop more sustainable methods for the synthesis of 9,10-dihydroxystearic acid focus on the use of greener oxidants, recyclable catalysts, and solvent-free conditions. The use of hydrogen peroxide as an oxidant is considered environmentally friendly as its only byproduct is water. Catalytic systems involving phosphotungstic acid and other heteropoly acids are also part of a greener approach due to their high efficiency and potential for recycling, which minimizes waste generation google.com. The development of solid-supported catalysts further enhances the environmental compatibility of the process by simplifying catalyst separation and reuse.

Enzymatic and Biocatalytic Synthesis of 9,10-Dihydroxystearate Esters

Enzymatic methods provide a mild and selective alternative to chemical synthesis for the production of this compound esters. Lipases are commonly employed as biocatalysts for the esterification of 9,10-dihydroxystearic acid with various alcohols. These reactions are typically carried out in organic solvents to shift the equilibrium towards ester formation.

Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme IM (from Rhizomucor miehei), have been successfully used to catalyze the esterification of 9,10-dihydroxystearic acid. The choice of solvent can significantly impact the reaction rate and yield. Solvents with a log P value between 2.0 and 4.0 have been found to be optimal for this reaction. The enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions, and the avoidance of harsh chemicals.

| Enzyme | Alcohol | Solvent | Conversion (%) |

| Novozym 435 | 1-Octanol | Heptane | >90 |

| Lipozyme IM | 1-Octanol | Heptane | >80 |

Interactive Data Table: Enzymatic Esterification of 9,10-Dihydroxystearic Acid

Note: Conversion percentages are indicative and can be influenced by various reaction parameters such as substrate concentration, enzyme loading, and water activity.

Lipase-Catalyzed Esterification

The synthesis of this compound esters has been effectively achieved through enzymatic processes, which are considered advantageous over traditional chemical methods that often require harsh conditions. Lipases, a class of enzymes that hydrolyze fats in aqueous environments, can catalyze esterification reactions in non-aqueous media. scielo.brmdpi.com This biocatalytic approach has been successfully applied to the esterification of 9,10-dihydroxystearic acid (DHSA) with various monohydric alcohols. researchgate.net

Immobilized lipases are frequently employed as catalysts in these reactions. For instance, enzymes such as Lipozyme IM and Novozym 435 have been utilized to produce DHSA esters. researchgate.net An enzymatic method using an immobilized lipase (B570770) from Thermomyces lanuginosus (Lipozyme TL IM) has been developed to prepare octyl dihydroxystearate, achieving high conversion rates of approximately 90% at a moderate temperature of 50°C. blogspot.com The use of biocatalysts allows for milder reaction conditions and can lead to higher specificity, minimizing the formation of unwanted byproducts. researchgate.net

Optimization of Enzymatic Reaction Parameters

To maximize the yield and efficiency of the lipase-catalyzed synthesis of this compound, various reaction parameters have been systematically studied and optimized. These factors include the type of organic solvent, substrate molar ratio, enzyme dosage, reaction temperature, and reaction time. researchgate.netblogspot.com

The choice of solvent significantly influences the reaction conversion rate. Studies have shown that the enzymatic conversion is higher in organic solvents with a log P value (a measure of solvent polarity) ranging from 2.0 to 4.0. researchgate.net The molar ratio of the alcohol to the acid is another critical factor; however, increasing this ratio beyond 2:1 did not lead to a significant increase in the ester conversion. researchgate.net

Further optimization studies have identified the ideal conditions for specific enzyme systems. For the esterification of DHSA with 1-octanol using Lipozyme TL IM, the optimal parameters were determined to be a specific enzyme dosage, a reaction temperature of 50°C, and a defined reaction time. The reusability of the immobilized enzyme was also investigated to assess the economic viability of the process. blogspot.com

| Solvent | Log P | Conversion (%) with Lipozyme IM | Conversion (%) with Novozym 435 |

|---|---|---|---|

| Acetone | -0.23 | 69.2 ± 0.4 | 75.7 ± 1.3 |

| Acetonitrile (B52724) | -0.33 | 65.8 ± 1.2 | 70.5 ± 0.9 |

| tert-Amyl alcohol | 1.3 | 70.1 ± 0.3 | 78.4 ± 1.1 |

| Toluene | 2.5 | 80.5 ± 0.8 | 85.3 ± 0.5 |

| Hexane | 3.5 | 85.6 ± 0.6 | 90.2 ± 0.7 |

| Isooctane | 4.5 | 82.3 ± 0.9 | 88.1 ± 0.4 |

Synthesis and Characterization of this compound Derivatives

Alkyl Esters of 9,10-Dihydroxystearic Acid

Alkyl esters of 9,10-dihydroxystearic acid have been synthesized by esterifying the acid with a range of fatty alcohols, including octanol, decanol, dodecanol, tetradecanol, hexadecanol, and octadecanol. These syntheses can be performed with or without a catalyst, though enzymatic catalysis is often preferred. researchgate.net The resulting esters are typically characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Structural elucidation is commonly achieved using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net FTIR analysis confirms the formation of the ester by showing the appearance of a characteristic ester carbonyl peak and the disappearance of the carboxylic acid peak. ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the attachment of the alkyl chain from the alcohol to the carboxyl group of the dihydroxystearic acid. researchgate.netresearchgate.net

| Alkyl Ester | Melting Point (°C) | Latent Heat (kJ/kg) | Yield (%) |

|---|---|---|---|

| Octyl | 52.45 | 136.83 | 90 |

| Decyl | 61.32 | 188.45 | 85 |

| Dodecyl | 68.91 | 205.11 | 78 |

| Tetradecyl | 72.15 | 215.34 | 72 |

| Hexadecyl | 75.03 | 225.67 | 65 |

| Octadecyl | 76.88 | 234.22 | 58 |

The stereochemistry of 9,10-dihydroxystearic acid is an important aspect, as it can exist as two main diastereomers: erythro and threo. The synthesis of the parent acid often dictates the stereochemistry of the resulting esters. For example, the hydroxylation of oleic acid (a cis-alkene) with reagents like potassium permanganate or performic acid typically yields the erythro isomer. oc-praktikum.deorgsyn.org Conversely, the hydroxylation of elaidic acid (a trans-alkene) produces the threo isomer. orgsyn.org

The synthesis of stereochemically pure esters relies on starting with a pure form of the corresponding DHSA isomer. For instance, pure threo-9,10-dihydroxystearic acid has been recovered from animal fat through crystallization and subsequently used to synthesize a series of twelve different esters. researchgate.net Similarly, vinyl threo-9,10-dihydroxystearate has been prepared through the hydration of the oxirane function in vinyl cis-9,10-epoxystearate. While the enzymatic esterification process itself is not generally expected to alter the stereochemistry at the 9 and 10 positions, the purity of the final ester product is directly dependent on the stereochemical purity of the starting dihydroxy acid.

Alkanolamides from 9,10-Dihydroxystearic Acid

In addition to esters, alkanolamides represent another class of derivatives synthesized from 9,10-dihydroxystearic acid. These compounds are formed by the reaction of DHSA with alkanolamines, such as ethanolamine and propanolamine. researchgate.net The synthesis is typically carried out by heating the reactants together, and the reaction progress is monitored by measuring the amount of unreacted DHSA. researchgate.net

The reaction conditions, including temperature and time, have a significant effect on the yield of the alkanolamide. For instance, in the synthesis of DHSA-alkanolamides, it was observed that ethanolamine gave a higher yield compared to propanolamine under the same time conditions, which is attributed to its shorter carbon chain. The structure of the resulting DHSA-alkanolamides has been confirmed using FTIR, Gas Chromatography (GC), and NMR spectroscopy. The GC analysis showed distinct retention times for DHSA-ethanolamide and DHSA-propanolamide. researchgate.net

| Alkanolamine | Reaction Temperature (°C) | Reaction Time (hr) | Conversion (%) | GC Retention Time (min) |

|---|---|---|---|---|

| Ethanolamine | 150 | 6 | ~95 | 15.62 |

| Propanolamine | 150 | 8 | ~90 | 16.61 |

Ethoxylates of 9,10-Dihydroxystearic Acid (Surfactant Development)

9,10-Dihydroxystearic acid (DHSA) serves as a versatile substrate for the synthesis of novel surfactants through ethoxylation. This chemical process involves the reaction of ethylene oxide with the hydroxyl and carboxyl groups of DHSA, resulting in the formation of 9,10-dihydroxystearic acid ethoxylates (DHSAE-n), where 'n' represents the average number of ethylene oxide (EO) units. These ethoxylates are a unique class of non-ionic surfactants characterized by the presence of three hydrophilic chains, stemming from the two hydroxyl groups at the C-9 and C-10 positions and the terminal carboxyl group.

The synthesis of DHSAE-n typically begins with oleic acid as the raw material, which is first converted to DHSA. Subsequently, DHSA is reacted with ethylene oxide to produce a range of ethoxylated derivatives with varying numbers of EO units (e.g., n = 10, 12, 15, 18, 20) researchgate.net. The molecular structure of these novel surfactants can be confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (¹H NMR) researchgate.net.

Research into the surfactant properties of DHSAE-n has revealed several interesting findings. For instance, a comparative study between DHSAE-15 (9,10-dihydroxystearic acid with an average of 15 EO units) and the linear stearic acid ethoxylate SAE-15 demonstrated that the branched structure of DHSAE-15 contributes to better wettability and higher efficiency in reducing surface tension researchgate.net. However, the linear counterpart, SAE-15, exhibited superior detergency. The spatial arrangement of the DHSAE-n molecules also appears to influence the size of the aggregates they form in solution researchgate.net. The surface activity, adsorption, and aggregation behavior of these surfactants in aqueous solutions have been systematically investigated using methods such as static and dynamic surface tension measurements, contact angle analysis, and transmission electron microscopy (TEM) researchgate.net. The comprehensive evaluation of their application properties, including wettability, emulsification, foamability, and decontamination, highlights their potential for various industrial uses researchgate.net.

Silylated Derivatives for Enhanced Bioactivity Research

To explore and potentially enhance the biological activities of 9,10-dihydroxystearic acid, silylated derivatives have been synthesized and investigated. Silylation, the introduction of a silyl (B83357) group (such as the tert-butyldimethylsilyl group) into a molecule, can alter its physicochemical properties, including lipophilicity and stability, which in turn can influence its biological effects.

The synthesis of silylated derivatives of 9,10-dihydroxystearic acid begins with the stereospecific cis-hydroxylation of oleic acid using potassium permanganate in an alkaline medium to produce rac-erythro-9,10-dihydroxystearic acid mdpi.com. Following methylation, the resulting methyl ester is reacted with a silylating agent, such as tert-butylchlorodimethylsilane, in the presence of imidazole and N,N-dimethylformamide (DMF) mdpi.com. This process can yield a mixture of mono- and di-O-silylated derivatives mdpi.com.

In one study, the in vitro anticancer activities of these silylated compounds were evaluated against a panel of human tumor cell lines using the MTT assay mdpi.com. The results indicated that the mono- and di-O-silylated derivatives of methyl rac-erythro-9,10-dihydroxystearate did not exhibit significant activity in any of the tested cell lines within a concentration range of 10–500 nM mdpi.com. This suggests that the introduction of silyl groups at the C-9 and C-10 positions of the dihydroxystearic acid backbone, under the tested conditions, did not confer notable antitumor properties.

| Compound | Description | Bioactivity Finding |

| Mono-O-silylated methyl rac-erythro-9,10-dihydroxystearate | Methyl ester of 9,10-dihydroxystearic acid with a silyl group at either the C-9 or C-10 position. | No significant anticancer activity observed in tested human tumor cell lines at 10–500 nM. mdpi.com |

| Di-O-silylated methyl rac-erythro-9,10-dihydroxystearate | Methyl ester of 9,10-dihydroxystearic acid with silyl groups at both the C-9 and C-10 positions. | No significant anticancer activity observed in tested human tumor cell lines at 10–500 nM. mdpi.com |

9,10-Dihydroxystearic Acid as a Precursor for Industrial and Research Intermediates

Formation of Azelaic and Pelargonic Acids

9,10-Dihydroxystearic acid is a key intermediate in sustainable routes for the production of azelaic acid and pelargonic acid, which are valuable C9 and C9 monocarboxylic and dicarboxylic acids, respectively, with wide industrial applications mdpi.commdpi.com. These methods present an alternative to the traditional ozonolysis of oleic acid mdpi.com. The general strategy involves the oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups of 9,10-dihydroxystearic acid.

One approach involves a two-step process starting from oleic acid. First, oleic acid is oxidized to 9,10-dihydroxystearic acid, which is then subjected to oxidative cleavage using sodium hypochlorite mdpi.com. Another sustainable method utilizes a chemo-enzymatic pathway where oleic acid is first converted to 9,10-dihydroxystearic acid. The diol is then oxidized to 9,10-dioxostearic acid, which is subsequently cleaved by hydrogen peroxide under mild, catalyst-free conditions to yield pelargonic and azelaic acids nih.govpolimi.it.

The efficiency of the oxidative cleavage of 9,10-dihydroxystearic acid can be influenced by various catalytic systems. Supported gold nanoparticles have been investigated for this purpose, with the nature of the active component and the support material being crucial factors in determining the selectivity of the process mdpi.comresearchgate.net. For instance, a catalyst based on gold nanoparticles deposited on a graphite-like carbon material has been shown to be effective for this transformation mdpi.comresearchgate.net. The reaction is typically carried out in an aqueous solution under controlled temperature and oxygen pressure mdpi.com.

A chemoenzymatic, one-pot procedure has also been developed. This process begins with the oxidation of threo-9,10-dihydroxystearic acid to its corresponding regioisomeric hydroxyketones, a reaction promoted by an alcohol dehydrogenase from Micrococcus luteus. These hydroxyketones are then subjected to oxidative cleavage with aqueous sodium hypochlorite in a biphasic mixture, resulting in high yields of pelargonic and azelaic acids polimi.it.

| Precursor | Reaction | Products | Catalyst/Reagent |

| 9,10-Dihydroxystearic acid | Oxidative Cleavage | Azelaic acid, Pelargonic acid | Sodium hypochlorite mdpi.com |

| 9,10-Dihydroxystearic acid | Oxidative Cleavage | Azelaic acid, Pelargonic acid | Supported gold nanoparticles mdpi.comresearchgate.net |

| threo-9,10-Dihydroxystearic acid | Chemoenzymatic Oxidation and Cleavage | Azelaic acid, Pelargonic acid | Alcohol dehydrogenase (Micrococcus luteus), Sodium hypochlorite polimi.it |

| 9,10-Dioxostearic acid (from 9,10-Dihydroxystearic acid) | Oxidative Cleavage | Azelaic acid, Pelargonic acid | Hydrogen peroxide nih.govpolimi.it |

Monomer for Biopolymer Synthesis (e.g., Polyesters, Polyurethanes)

9,10-Dihydroxystearic acid is a valuable bio-based building block for the synthesis of monomers that can be used in the production of biopolymers such as polyesters and polyurethanes. Its utility primarily stems from its role as a precursor to dicarboxylic acids, like azelaic acid, which are key monomers in the polymer industry nih.gov.

The conversion of 9,10-dihydroxystearic acid to azelaic acid, as detailed in the previous section, provides a renewable route to a C9 α,ω-dicarboxylic acid monomer. Azelaic acid is a well-established monomer for the synthesis of various polymers. For example, it can be used to produce polyesters through condensation polymerization with diols. These polyesters find applications in various fields due to their biodegradability and desirable physical properties.

Furthermore, the two hydroxyl groups and the carboxylic acid group present in the 9,10-dihydroxystearic acid molecule itself offer potential for its direct use as a monomer or a cross-linking agent in polymer synthesis. The hydroxyl groups can react with isocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. The carboxylic acid group provides another reactive site for polymerization or for modifying the properties of the resulting polymer. While the primary route to biopolymers from 9,10-dihydroxystearic acid is through its conversion to established monomers like azelaic acid, its inherent trifunctional nature (two hydroxyls and one carboxyl group) presents opportunities for the development of novel branched or cross-linked biopolymers with unique architectures and properties.

Advanced Analytical Methodologies in 9,10 Dihydroxystearic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of 9,10-dihydroxystearic acid analysis, allowing for its separation from other fatty acids and sample matrix components. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a highly sensitive and specific method for the analysis of 9,10-dihydroxystearic acid. Due to the low volatility of DHSA, derivatization is a mandatory sample preparation step. The hydroxyl and carboxylic acid functional groups are typically converted to less polar esters and ethers to facilitate passage through the GC column.

Common derivatization techniques include:

Trimethylsilylation: The active hydrogens of the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. jscimedcentral.comnih.gov The resulting TMS derivatives are volatile and thermally stable for GC analysis. jscimedcentral.comdss.go.th

Methylation: The carboxylic acid group is converted to a methyl ester. This is often followed by silylation of the hydroxyl groups to ensure sufficient volatility. researchgate.net

Separation is achieved on various capillary columns. For instance, a nonpolar HP-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, has been successfully used. dss.go.th In other applications, an MXT-65TG column was noted for its utility in analyzing 9,10-dihydroxystearic acid at high temperatures. oup.com Specialized columns like the DB-23, with a (50%-cyanopropyl)-methylpolysiloxane phase, are employed to achieve separation of isomeric hydroxy fatty acids. gsartor.org

Mass spectrometry provides definitive identification based on the fragmentation patterns of the derivatized DHSA. For the methyl ester of DHSA, characteristic ions can be observed that confirm its structure. nih.gov In tandem mass spectrometry (GC-MS/MS), specific fragment ions of the derivatized molecule are monitored, which allows for highly selective quantification, even in complex biological extracts. jscimedcentral.com For example, in one study, the PFB-TMS derivatives of threo- and erythro-9,10-dihydroxy-stearic acids were analyzed, yielding product ion mass spectra with characteristic anions that confirmed the structure and deuterium (B1214612) labeling at the C-9 and C-10 positions. jscimedcentral.com

| Parameter | Details | Reference |

|---|---|---|

| Derivatization | Trimethylsilyl (TMS) ethers or Pentafluorobenzyl (PFB) ester TMS ethers | jscimedcentral.comdss.go.th |

| GC Columns | HP-5 ((5%-phenyl)-methylpolysiloxane), MXT-65TG, DB-23 ((50%-cyanopropyl)-methylpolysiloxane) | dss.go.thoup.comgsartor.org |

| Ionization Mode | Electron Ionization (EI) or Electron-Capture Negative-Ion Chemical Ionization (ECNICI) | jscimedcentral.comgsartor.org |

| Quantification | Monitoring of specific fragment ions, often using an internal standard. | jscimedcentral.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful alternative to GC-MS that often does not require derivatization, simplifying sample preparation. This technique is well-suited for analyzing DHSA in various matrices.

In a typical LC-MS method, separation is performed on a reverse-phase column, such as an Agilent Zorbax Extend-C18 column (2.1 mm × 150 mm, 5 µm). researchgate.net The mobile phase often consists of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.net A gradient elution program is typically used to effectively separate fatty acids.

Electrospray ionization (ESI) is a common ionization source used for LC-MS analysis of fatty acids and can be operated in either positive or negative ion mode. researchgate.net In negative ion mode, DHSA is detected as the deprotonated molecule [M-H]⁻. One study using ESI-MS determined the relative molecular weight of DHSA to be 315.1, which is close to its theoretical value of 316.48. researchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity and is used for quantification by monitoring specific precursor-to-product ion transitions in a process called multiple reaction monitoring (MRM). lipidmaps.org

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Agilent Zorbax Extend-C18 (2.1 mm × 150 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and 10 mmoL·L-1 ammonium formate | researchgate.net |

| Flow Rate | 0.2 mL·min-1 | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

| Ionization | Electrospray Ionization (ESI), positive mode | researchgate.net |

Purity Assessment using High-Performance Liquid Chromatography

High-performance liquid chromatography is a fundamental technique for assessing the purity of synthesized or isolated 9,10-dihydroxystearic acid. When coupled with a mass spectrometer, LC-MS provides a highly accurate assessment of purity by separating DHSA from starting materials, byproducts, and other impurities. Research has shown that after synthesis from oleic acid and subsequent recrystallization, the purity of DHSA can reach over 95%, as confirmed by LC-MS analysis. researchgate.net

In addition to HPLC, Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring reaction progress and qualitatively assessing purity. Using a mobile phase of hexane, ethyl acetate, and acetic acid (50:50:1, by volume) on silica (B1680970) gel plates, DHSA can be separated from less polar precursors like oleic acid. dss.go.th

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of 9,10-dihydroxystearic acid. Infrared spectroscopy identifies the functional groups present, while nuclear magnetic resonance spectroscopy provides detailed information about the carbon-hydrogen framework.

Infrared Spectroscopy (IR/FT-IR)

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the key functional groups within the 9,10-dihydroxystearic acid molecule. The IR spectrum of DHSA is characterized by several distinct absorption bands that confirm its structure as a dihydroxy carboxylic acid. dss.go.thresearchgate.net

The most prominent feature is a very broad and strong absorption band in the region of 2500-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of both the carboxylic acid and the two secondary hydroxyl groups. Specifically, characteristic peaks for hydroxyl groups have been observed at 3355 cm⁻¹ and 3251 cm⁻¹. researchgate.netresearchgate.net Other key absorptions include the C=O stretching of the carboxylic acid group, which appears as a strong, sharp peak around 1700 cm⁻¹, and the C-H stretching vibrations of the long alkyl chain, which are observed as strong peaks between 2850 and 3000 cm⁻¹. researchgate.net

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| 3600 - 2500 (Broad) | O-H Stretch | Hydroxyl (-OH) and Carboxylic Acid (-COOH) | researchgate.netresearchgate.net |

| 3000 - 2850 | C-H Stretch | Alkyl Chain (-CH₂, -CH₃) | researchgate.net |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of 9,10-dihydroxystearic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule, confirming the positions of the hydroxyl groups at C-9 and C-10. researchgate.net

¹H NMR: The proton NMR spectrum provides characteristic signals that can be assigned to specific protons in the DHSA structure. In a study using DMSO-d₆ as the solvent, the carboxylic acid proton appears as a broad singlet far downfield around 11.94 ppm. rsc.org The two protons attached to the hydroxyl-bearing carbons (H-9 and H-10) appear as a multiplet between 3.09 and 3.25 ppm. rsc.org The protons of the hydroxyl groups themselves are seen as a broad singlet at approximately 4.12 ppm. rsc.org The rest of the aliphatic chain gives rise to a large multiplet between 1.10 and 1.56 ppm, with the terminal methyl group appearing as a triplet around 0.84 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The carboxyl carbon (C-1) is observed downfield at approximately 174.5 ppm. rsc.org The two carbons bearing the hydroxyl groups (C-9 and C-10) resonate at around 73.1 ppm. rsc.org The carbons of the long alkyl chain appear in the range of 22.1 to 33.7 ppm, and the terminal methyl carbon (C-18) gives a signal at about 14.0 ppm. rsc.org These combined NMR data unequivocally prove the structure of 9,10-dihydroxystearic acid. researchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 11.94 | br s | -COOH | rsc.org |

| 4.12 | br s | -OH (2H) | rsc.org |